(alphaR,3S)-alpha-Amino-3-piperidineacetic acid
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Overview
Description
(alphaR,3S)-alpha-Amino-3-piperidineacetic acid is a chiral amino acid derivative with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (alphaR,3S)-alpha-Amino-3-piperidineacetic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Functional Group Introduction: Introduction of the amino and carboxyl groups is achieved through various chemical reactions, such as amination and carboxylation.
Chiral Resolution: The chiral centers are introduced or resolved using chiral catalysts or resolution agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Synthesis: Utilizing scalable reactions that can be performed in large reactors.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.
Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
(alphaR,3S)-alpha-Amino-3-piperidineacetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of catalysts.
Major Products
The major products formed from these reactions include:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Alcohols or aldehydes.
Substitution Products: Halogenated piperidine derivatives.
Scientific Research Applications
(alphaR,3S)-alpha-Amino-3-piperidineacetic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (alphaR,3S)-alpha-Amino-3-piperidineacetic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: The compound may influence biochemical pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- (alphaR,3S)-3-amino-alpha-(p-hydroxyphenyl)-2-oxo1-azetidine-acetic acid
- (alphaR,3S,8aS)-Hexahydro-3-methyl-1,4-dioxo-alpha-(2-phenylethyl)-pyrrolo[1,2-a]pyrazine-2(1H)-acetic Acid Ethyl Ester
Uniqueness
(alphaR,3S)-alpha-Amino-3-piperidineacetic acid is unique due to its specific chiral configuration and the presence of a piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(2R)-2-amino-2-[(3S)-piperidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-6(7(10)11)5-2-1-3-9-4-5/h5-6,9H,1-4,8H2,(H,10,11)/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCFEIKJIYXGFM-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)[C@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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